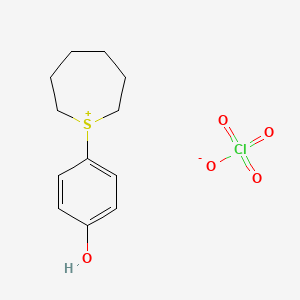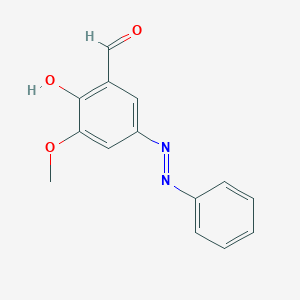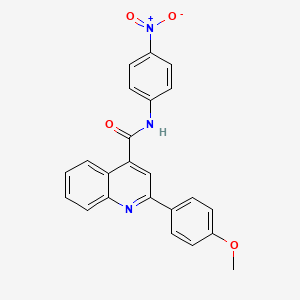
1-(4-hydroxyphenyl)thiepanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyphenyl)thiepanium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiepane derivative that has been synthesized using a variety of methods. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)thiepanium perchlorate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(4-hydroxyphenyl)thiepanium perchlorate has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in cell growth and proliferation. Additionally, it has been found to have antioxidant properties, which may help to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be able to target cancer cells while leaving healthy cells unharmed. Additionally, it has been found to have low toxicity in animal models, which is an important consideration for the development of new cancer therapies.
However, there are also limitations to using 1-(4-hydroxyphenyl)thiepanium perchlorate in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. Additionally, more research is needed to determine the optimal dosage and delivery method for this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-hydroxyphenyl)thiepanium perchlorate. One area of research is the development of new cancer therapies based on this compound. Researchers are currently exploring ways to optimize its use in cancer therapy, including determining the optimal dosage and delivery method.
Another area of research is the development of new methods for synthesizing 1-(4-hydroxyphenyl)thiepanium perchlorate. Researchers are exploring new methods that may be more efficient or cost-effective than current methods.
Finally, researchers are also exploring the potential applications of 1-(4-hydroxyphenyl)thiepanium perchlorate in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, 1-(4-hydroxyphenyl)thiepanium perchlorate is a promising compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, it has shown promise as a potential candidate for the development of new cancer therapies and other areas of scientific research.
Synthesemethoden
The synthesis of 1-(4-hydroxyphenyl)thiepanium perchlorate has been achieved using a variety of methods. One commonly used method involves the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of hydrochloric acid to form 1-(4-hydroxyphenyl)thiourea. This compound is then reacted with sulfuric acid to form 1-(4-hydroxyphenyl)thiepanium sulfate, which is subsequently treated with perchloric acid to form the perchlorate salt.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyphenyl)thiepanium perchlorate has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that 1-(4-hydroxyphenyl)thiepanium perchlorate can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-(thiepan-1-ium-1-yl)phenol;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS.ClHO4/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;2-1(3,4)5/h5-8H,1-4,9-10H2;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWRYQWENFOPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC[S+](CC1)C2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiepan-1-ium-1-yl)phenol;perchlorate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)
![3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)
![5-(4-bromophenyl)-5-chloro-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4970727.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4970736.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)

![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)


![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)